molecular formula C12H17N3O2S B5578110 3-甲基-8-(1,3-噻唑-2-基甲基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

3-甲基-8-(1,3-噻唑-2-基甲基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

货号 B5578110
分子量: 267.35 g/mol
InChI 键: DWYBOUZQKBFJEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, including the specific compound , involves a series of chemical reactions. Caroon et al. (1981) describe the preparation of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted at the 8 position for screening as antihypertensive agents (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a spiro framework, which consists of a cyclic structure where two rings are joined at a single atom. Chiaroni et al. (2000) explored the conformations of isoxazolidine rings in similar diazaspiro[4.5]decan-1-one derivatives, which can inform the understanding of the molecular structure of the compound (Chiaroni et al., 2000).

Chemical Reactions and Properties

The chemical reactions involving 1-oxa-3,8-diazaspiro[4.5]decan-2-ones are diverse. For instance, these compounds react with hydrazine hydrate and undergo intramolecular cyclization, as discussed by Farag et al. (2008) (Farag et al., 2008). These reactions are indicative of the reactive nature of such compounds and their potential for chemical modifications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Wang et al. (2011) synthesized a related compound and determined its crystal structure, which can provide insights into the physical properties of the compound (Wang et al., 2011).

科学研究应用

合成和降压活性

化合物 3-甲基-8-(1,3-噻唑-2-基甲基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮属于 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮类化合物,因其潜在的降压作用而被合成。这些化合物已被筛选出作为降压药的活性,在 8 位上的特定取代基在自发性高血压大鼠中显示出显著活性。一些衍生物被设计为混合的 α 和 β 肾上腺素能受体阻滞剂,尽管它们作为 β 受体阻滞剂的功效尚未得到证实。他们被发现可以作为 α 肾上腺素能受体阻滞剂,不同的化合物对 α1 或 α2 肾上腺素能受体拮抗作用有偏好。这项研究突出了该化合物在探索新的降压药和了解 α 肾上腺素能拮抗作用机制中的作用 (Caroon 等,1981)

抗癌和抗糖尿病应用

另一个研究领域涉及螺噻唑烷类似物的开发,包括与 3-甲基-8-(1,3-噻唑-2-基甲基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮相关的化合物,用于潜在的抗癌和抗糖尿病应用。这些研究已经确定了对人乳腺癌和肝癌细胞系具有显着活性的化合物。此外,一些衍生物作为 α-淀粉酶和 α-葡萄糖苷酶的抑制剂显示出有希望的结果,表明它们在糖尿病管理中的潜力 (Flefel 等,2019)

属性

IUPAC Name

3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-9-12(17-11(14)16)2-5-15(6-3-12)8-10-13-4-7-18-10/h4,7H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYBOUZQKBFJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)CC3=NC=CS3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。